molecular formula C5H2ClFO2S B13663987 4-Chloro-5-fluorothiophene-2-carboxylic acid

4-Chloro-5-fluorothiophene-2-carboxylic acid

Cat. No.: B13663987
M. Wt: 180.59 g/mol
InChI Key: CRCFXBSTGMZTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluorothiophene-2-carboxylic acid is an organic compound belonging to the class of thiophene carboxylic acids It is characterized by the presence of both chlorine and fluorine atoms attached to the thiophene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluorothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives followed by carboxylation. One common method includes the use of 4-chlorothiophene as a starting material, which undergoes fluorination using a fluorinating agent such as Selectfluor. The resulting 4-chloro-5-fluorothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Substitution: Derivatives with different functional groups replacing chlorine or fluorine.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-carbinol or thiophene-2-carbaldehyde.

Scientific Research Applications

4-Chloro-5-fluorothiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluorothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Chlorothiophene-2-carboxylic acid
  • 5-Fluorothiophene-2-carboxylic acid
  • 2-Chloro-5-fluorobenzoic acid

Comparison: 4-Chloro-5-fluorothiophene-2-carboxylic acid is unique due to the simultaneous presence of both chlorine and fluorine atoms on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C5H2ClFO2S

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-5-fluorothiophene-2-carboxylic acid

InChI

InChI=1S/C5H2ClFO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)

InChI Key

CRCFXBSTGMZTTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.